molecular formula C25H24F3NO2 B12300640 2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol

2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol

Cat. No.: B12300640
M. Wt: 427.5 g/mol
InChI Key: PXTJYUCVGRMOBC-UHFFFAOYSA-N
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Description

2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures . This intermediate can then be further functionalized to introduce the hydroxy(diphenyl)methyl group and the trifluoromethylphenol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenolic group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can lead to various alcohols or amines.

Scientific Research Applications

2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure.

    Phenolic compounds: Similar compounds include those with phenolic hydroxyl groups, such as catechol and resorcinol.

    Trifluoromethyl compounds: Compounds like trifluoromethylbenzene and trifluoromethylphenol share the trifluoromethyl group.

Uniqueness

What sets 2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol apart is the combination of these functional groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H24F3NO2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)21-14-7-9-18(23(21)30)17-29-16-8-15-22(29)24(31,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-7,9-14,22,30-31H,8,15-17H2

InChI Key

PXTJYUCVGRMOBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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